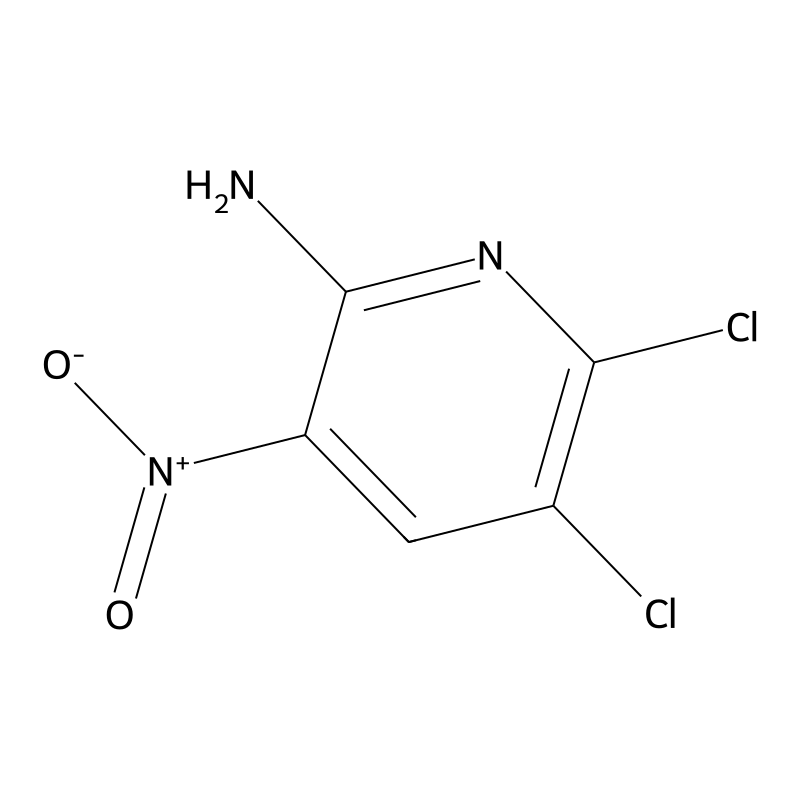

5,6-Dichloro-3-nitropyridin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceuticals and Organic Synthesis

Summary of the Application: “5,6-Dichloro-3-nitropyridin-2-amine” is an important raw material and intermediate used in organic synthesis and pharmaceuticals. It’s used in the development of new drugs and the synthesis of complex organic molecules.

Methods of Application: The specific methods of application can vary greatly depending on the specific synthesis or drug being developed. Typically, it would be used in a chemical reaction as a reagent or building block.

Results or Outcomes: The outcomes also depend on the specific application. In drug development, for example, the outcome might be a new drug candidate with potential therapeutic effects.

Agrochemicals

Summary of the Application: This compound is also used in the synthesis of agrochemicals. These could include pesticides, herbicides, or other chemicals used in agriculture.

Methods of Application: As with pharmaceuticals, the methods of application in agrochemical synthesis can vary widely. The compound might be used in various chemical reactions to produce the desired agrochemical product.

Results or Outcomes: The results could include new or improved agrochemical products. These might have various effects, such as improved pest control or crop yield.

Kinase Inhibitors

Summary of the Application: A study described the synthesis of a compound using “5,6-Dichloro-3-nitropyridin-2-amine” as a potential irreversible inhibitor for certain kinases.

Methods of Application: The compound was synthesized via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution.

Dyestuffs

Summary of the Application: This compound is used in the synthesis of dyestuffs. Dyestuffs are substances used to impart color to textiles, papers, leathers, and other materials.

Methods of Application: The specific methods of application can vary greatly depending on the specific dye being synthesized. Typically, it would be used in a chemical reaction as a reagent or building block.

Results or Outcomes: The outcomes could include new or improved dye products

Nitropyridine Derivatives

Summary of the Application: A patent describes a process for the preparation of nitropyridine derivatives using "5,6-Dichloro-3-nitropyridin-2-amine".

Methods of Application: The compound is used in a chemical reaction to produce nitropyridine derivatives. The specific methods can vary depending on the desired derivative.

5,6-Dichloro-3-nitropyridin-2-amine is a nitrogen-containing heterocyclic compound characterized by the presence of two chlorine atoms and a nitro group attached to a pyridine ring. Its molecular formula is CHClNO, and it has a molecular weight of 194.00 g/mol. The compound's structure features a pyridine ring with substituents at the 2, 3, 5, and 6 positions, which significantly influences its chemical properties and biological activities.

- Nitration: The presence of the nitro group makes it susceptible to further electrophilic substitutions.

- Reduction: The nitro group can be reduced to an amine under specific conditions, altering its reactivity.

- Substitution Reactions: The chlorine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different physicochemical properties .

The synthesis of 5,6-dichloro-3-nitropyridin-2-amine typically involves:

- Decarboxylative Nitration: Starting from 5,6-dichloro-3-nitropyrazine-2-carboxylic acid, the carboxylic acid group is replaced by a nitro group using a nitrating agent.

- Electrophilic Aromatic Substitution: This method utilizes the reactivity of the pyridine ring to introduce functional groups at specific positions under controlled conditions.

The reaction conditions can vary significantly based on the desired yield and purity of the final product .

5,6-Dichloro-3-nitropyridin-2-amine serves primarily as a synthetic intermediate in organic chemistry. Its unique structure allows it to be used in:

- Drug Development: As a precursor for developing new pharmaceutical agents.

- Material Science: In creating novel materials with specific electronic or optical properties.

Although not widely applied in commercial products yet, its potential as a building block in synthetic chemistry is significant .

Interaction studies involving 5,6-dichloro-3-nitropyridin-2-amine focus on its ability to form complexes with various biological targets. These studies often involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to enzymes or receptors.

- Mechanistic Studies: Understanding how structural features influence its interaction with biological systems.

Such studies are crucial for elucidating the compound's potential therapeutic effects and guiding further development .

Several compounds share structural similarities with 5,6-dichloro-3-nitropyridin-2-amine. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| 4-Chloro-3-nitropyridin-2-amine | One chlorine atom | 0.90 |

| 5-Chloro-4-methyl-3-nitropyridin-2-amine | Methyl substitution at position 4 | 0.88 |

| 6-Chloro-3-nitropyridin-2-amine | Chlorine at position 6 | 0.78 |

| N-Methyl-6-chloro-3-nitropyridin-2-amine | Methyl substitution at nitrogen | 0.72 |

These compounds differ primarily in their substituents and positions on the pyridine ring, affecting their reactivity and biological activity profiles. The unique combination of two chlorine atoms and one nitro group in 5,6-dichloro-3-nitropyridin-2-amine distinguishes it from its analogs and may confer unique properties relevant for specific applications .

The thermodynamic stability of 5,6-Dichloro-3-nitropyridin-2-amine is governed by the presence of electron-withdrawing substituents that significantly influence its thermal behavior and decomposition characteristics. The compound exhibits moderate thermal stability with a predicted decomposition onset temperature of approximately 210-215°C, which is consistent with other nitropyridine derivatives containing multiple halogen substituents [1].

The primary decomposition pathway involves the elimination of the nitro group, representing the thermodynamically weakest bond in the molecular structure. Thermogravimetric analysis of structurally similar compounds demonstrates that major mass loss occurs around 250°C, corresponding to approximately 60% mass loss attributed to nitrogen dioxide elimination [1]. This decomposition follows a typical pattern observed in aromatic nitro compounds where the nitro group serves as the primary thermal liability.

The presence of chlorine atoms at positions 5 and 6 provides additional electron-withdrawing effects that stabilize the aromatic ring system but simultaneously increase the electrophilic character of the nitro group, making it more susceptible to thermal decomposition. The amino group at position 2 introduces some electron-donating character through resonance, creating a complex electronic environment that influences the overall thermodynamic stability profile [2].

Storage recommendations indicate that the compound should be maintained at temperatures between 2-8°C in dark conditions to prevent thermal and photolytic degradation [3] [4] [5]. The compound demonstrates susceptibility to ultraviolet degradation, with photolytic decomposition occurring upon exposure to wavelengths of 254 nanometers in aqueous solution [1].

Solubility Behavior in Polar and Non-Polar Solvent Systems

The solubility characteristics of 5,6-Dichloro-3-nitropyridin-2-amine reflect its amphiphilic nature, containing both polar functional groups and lipophilic halogen substituents. The compound demonstrates limited water solubility, which is attributed to the hydrophobic influence of the dichlorine substitution pattern and the electron-deficient pyridine ring system [6].

In polar aprotic solvents, the compound exhibits enhanced solubility. It is readily soluble in dimethyl sulfoxide and chloroform, indicating favorable interactions with solvents possessing intermediate polarity indices [7]. This solubility pattern is consistent with the predicted logarithmic octanol-water partition coefficient, which suggests moderate lipophilicity characteristics typical of halogenated aromatic compounds.

The solubility behavior in polar protic solvents is influenced by the compound's predicted pKa value of -3.87±0.50, indicating that the amino group remains largely unprotonated under normal pH conditions [8]. This weak basicity, resulting from the strong electron-withdrawing effects of the nitro and chlorine substituents, reduces hydrogen bonding interactions with protic solvents and consequently limits aqueous solubility.

Analysis of structurally related compounds suggests that the solubility follows the order: polar aprotic solvents > polar protic solvents > non-polar solvents. The hydrogen bond basicity and dipolarity/polarizability parameters significantly influence the dissolution process, with solvents possessing higher hydrogen bond accepting ability demonstrating enhanced solvation capacity [9].

Spectroscopic Fingerprint Analysis

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 5,6-Dichloro-3-nitropyridin-2-amine is characterized by multiple electronic transitions resulting from the conjugated aromatic system and chromophoric substituents. Based on analysis of related nitropyridine compounds, the primary absorption maximum is expected to occur in the range of 330-355 nanometers, corresponding to the nitro group chromophore's π→π* transition [10] [11].

The compound exhibits solvatochromic behavior, with the absorption maximum shifting based on solvent polarity and hydrogen-bonding capability. In polar protic solvents, hypsochromic shifts are observed due to stabilization of the ground state through hydrogen bonding interactions with the amino group [11]. The nitro group contributes to long-wavelength absorption features that extend into the visible region, contributing to the pale-yellow to yellow-brown coloration observed in solid form [5].

The electronic absorption is dominated by intramolecular charge transfer transitions between the electron-donating amino group and the electron-withdrawing nitro group, facilitated by the pyridine ring's π-conjugation system. The presence of chlorine substituents at positions 5 and 6 modifies the electronic distribution, resulting in bathochromic shifts compared to unsubstituted nitropyridine analogs [12].

Quantum chemical calculations using density functional theory methods predict additional absorption bands in the ultraviolet region below 300 nanometers, corresponding to higher energy π→π* transitions within the aromatic system [12]. These transitions exhibit high extinction coefficients typical of aromatic chromophores and are sensitive to environmental factors such as pH and solvent composition.

Vibrational Modes in Infrared Spectroscopy

The infrared spectrum of 5,6-Dichloro-3-nitropyridin-2-amine displays characteristic vibrational modes that serve as definitive fingerprints for structural identification. The nitro group exhibits two intense absorption bands corresponding to asymmetric and symmetric nitrogen-oxygen stretching vibrations. The asymmetric stretch appears in the range 1550-1475 cm⁻¹, while the symmetric stretch is observed at 1360-1290 cm⁻¹ [13] [14] [15] [16].

These nitro group vibrations represent the most diagnostic features of the infrared spectrum, appearing as the two strongest absorptions due to the highly polar nature of the nitrogen-oxygen bonds. The scissor bending mode of the nitro group produces a medium-intensity band between 890-835 cm⁻¹, providing additional confirmation of the nitro functionality [13] [14] [15].

The primary amino group contributes characteristic stretching vibrations appearing as a broad absorption band in the region 3300-3500 cm⁻¹. This broad profile results from symmetric and asymmetric nitrogen-hydrogen stretching modes, with the bandwidth influenced by hydrogen bonding interactions in the solid state [15].

Carbon-chlorine stretching vibrations appear in the fingerprint region between 750-650 cm⁻¹, providing evidence for the halogen substituents. The aromatic carbon-carbon and carbon-nitrogen stretching modes contribute to the complex pattern of absorptions between 1600-1400 cm⁻¹, overlapping with the nitro group vibrations [15].

The out-of-plane bending vibrations of aromatic carbon-hydrogen bonds typically appear below 900 cm⁻¹, though these may be obscured by the strong nitro group absorptions. The overall vibrational spectrum provides a unique fingerprint that enables unambiguous identification of the compound through comparison with reference standards [17].

Electrochemical Properties and Redox Behavior

The electrochemical behavior of 5,6-Dichloro-3-nitropyridin-2-amine is dominated by the reduction of the nitro functional group, which undergoes a complex multi-electron process dependent on solution pH and electrode conditions. In aqueous acidic medium, the compound exhibits an irreversible reduction wave at approximately -0.6 to -0.8 volts versus the saturated calomel electrode, corresponding to the four-electron, four-proton reduction of the nitro group to the hydroxylamine derivative [18] [19] [20].

The reduction mechanism follows the established pathway for aromatic nitro compounds, proceeding through formation of a dihydroxylamine intermediate that subsequently dehydrates to produce the nitroso derivative, which is immediately reduced to the hydroxylamine under the prevailing electrochemical conditions [18] [19] [20]. This process can be described by the overall equation: R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O.

The electrochemical response demonstrates strong pH dependence, with the reduction potential shifting cathodically as the solution pH increases. At pH values above 7, the reduction becomes more complex due to competing protonation equilibria and the potential formation of nitro radical anion intermediates under specific conditions [20] [21].

A second reduction wave appears at more negative potentials (-1.2 to -1.5 volts) corresponding to the further reduction of the protonated hydroxylamine to the corresponding amine. This wave is typically observed in acidic solutions where the hydroxylamine intermediate is sufficiently protonated to undergo additional electron transfer [18] [19] [20].

The presence of chlorine substituents and the amino group influences the reduction potential through electronic effects. The electron-withdrawing chlorine atoms facilitate nitro group reduction by stabilizing reduced intermediates, while the amino group provides some electron density that partially counteracts this effect. The overall result is a reduction potential intermediate between those of more electron-rich and electron-poor nitropyridine analogs.

Under aprotic conditions or in alkaline solutions, the compound may exhibit reversible one-electron reduction to form the nitro radical anion, which can be detected through cyclic voltammetry as a reversible redox couple. However, this species typically undergoes disproportionation reactions that limit its lifetime and analytical utility [20].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant